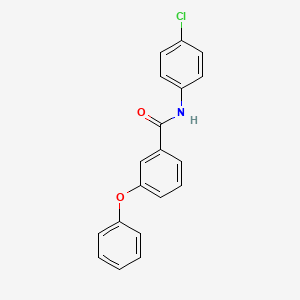

N-(4-chlorophenyl)-3-phenoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO2/c20-15-9-11-16(12-10-15)21-19(22)14-5-4-8-18(13-14)23-17-6-2-1-3-7-17/h1-13H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWBAPLRZGJQBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Chemical Derivatization of N 4 Chlorophenyl 3 Phenoxybenzamide Analogues

Established Synthetic Pathways to the N-(4-chlorophenyl)-3-phenoxybenzamide Core Structure

The formation of the amide bond in this compound is central to its synthesis. This can be achieved through several established pathways, ranging from classical methods to more contemporary techniques.

Classical Amidation Approaches

Classical amidation methods remain the cornerstone for the synthesis of this compound. These approaches typically involve the coupling of a carboxylic acid derivative with an amine.

One of the most common strategies is the activation of 3-phenoxybenzoic acid. This can be accomplished by converting the carboxylic acid to a more reactive species, such as an acyl chloride. The reaction of 3-phenoxybenzoyl chloride with 4-chloroaniline (B138754), often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the liberated HCl, affords the desired amide in good yield. mdpi.com This method, known as the Schotten-Baumann reaction, is a facile and rapid way to form the amide bond. mdpi.com

Alternatively, coupling reagents can be employed to facilitate the direct amidation of 3-phenoxybenzoic acid with 4-chloroaniline. A widely used combination is N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and N-hydroxybenzotriazole (HOBt) as an activating agent. nih.gov This method proceeds under mild conditions and offers good yields. nih.gov Other carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also frequently utilized.

The precursor, 3-phenoxybenzoic acid, can be synthesized via an Ullmann condensation reaction. This involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. wikipedia.org Specifically, the reaction of 3-bromobenzoic acid with phenol in the presence of a copper catalyst and a base can yield 3-phenoxybenzoic acid. researchgate.net Modern variations of the Ullmann reaction may employ copper nanoparticles or soluble copper catalysts with ligands to achieve the transformation under milder conditions. mdpi.com

| Reagent 1 | Reagent 2 | Coupling Method | Key Conditions |

| 3-Phenoxybenzoyl chloride | 4-Chloroaniline | Schotten-Baumann reaction | Base (e.g., triethylamine) |

| 3-Phenoxybenzoic acid | 4-Chloroaniline | Carbodiimide coupling | DIC/HOBt or EDC |

| 3-Bromobenzoic acid | Phenol | Ullmann condensation | Copper catalyst, base |

Emerging Reductive Transamidation Techniques

Reductive transamidation is an emerging strategy for the synthesis of amides that offers an alternative to classical coupling methods. This approach involves the palladium-catalyzed cross-coupling of a primary amide with an aryl halide, leading to N-C(O) cleavage and formation of a new amide bond. While specific examples for the direct synthesis of this compound via this method are not extensively documented, the general principles of Buchwald-Hartwig cross-coupling of amides are applicable. kaust.edu.sa

This methodology could potentially involve the reaction of 3-phenoxybenzamide (B6611375) with 4-chlorobromobenzene in the presence of a suitable palladium catalyst and ligand system. The key advantage of this approach is the ability to use readily available primary amides as starting materials.

Design and Synthesis of Structurally Modified this compound Derivatives

The structural modification of the this compound scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Modifications on the Phenoxy Ring System

Modifications on the phenoxy ring can significantly influence the biological activity of the resulting analogues. The introduction of various substituents on this ring can alter the electronic and steric properties of the molecule. For instance, the synthesis of analogues with electron-donating or electron-withdrawing groups on the phenoxy ring can be achieved by starting with appropriately substituted phenols in the Ullmann condensation to prepare the corresponding substituted 3-phenoxybenzoic acids. These can then be coupled with 4-chloroaniline.

| Phenoxy Ring Substituent | Potential Synthetic Precursor |

| 4-Fluoro | 4-Fluorophenol |

| 3-Trifluoromethyl | 3-(Trifluoromethyl)phenol |

| 4-Methoxy | 4-Methoxyphenol |

Research on related 2-phenoxybenzamides has shown that substituents on the phenoxy ring have a notable impact on antiplasmodial activity. researchgate.net For example, a 4-fluorophenoxy derivative demonstrated potent activity. researchgate.net

Substituent Effects on the Chlorophenyl Moiety

The electronic nature and position of substituents on the N-aryl ring, in this case, the 4-chlorophenyl moiety, are crucial for activity. The synthesis of analogues with different substitution patterns on this ring can be achieved by using a variety of substituted anilines in the amidation reaction. Studies on N-aryl chloroacetamides have indicated that the presence and position of halogenated substituents on the phenyl ring can influence the biological activity, with para-substituted compounds often showing high lipophilicity which can facilitate passage through cell membranes. nih.gov

The synthesis of analogues with different substituents on the aniline (B41778) ring, such as methyl or additional chloro groups, has been reported for similar benzamide (B126) structures. nih.gov For example, the reaction of 3-chlorobenzoyl chloride with 2-chloroaniline (B154045) yields 3-chloro-N-(2-chlorophenyl)benzamide. nih.gov This highlights the modularity of the synthetic approach, allowing for the exploration of a wide range of substituents on the chlorophenyl ring.

| Aniline Precursor | Resulting N-Aryl Moiety |

| 4-Fluoroaniline | N-(4-fluorophenyl) |

| 4-Bromoaniline | N-(4-bromophenyl) |

| 3,4-Dichloroaniline | N-(3,4-dichlorophenyl) |

| 4-Methylaniline | N-(4-methylphenyl) |

Strategic Incorporation of Heterocyclic Frameworks

The incorporation of heterocyclic frameworks into the this compound structure can lead to novel compounds with unique biological profiles. This can be achieved by replacing one of the aryl rings with a heterocycle or by appending a heterocyclic moiety to the existing scaffold.

For instance, pyrazole-containing heterocycles have been synthesized with an N-(4-chlorophenyl) substituent, demonstrating potential anti-glioma activity. nih.govdundee.ac.uk The synthesis of such compounds often involves multi-component reactions where a pyrazolone (B3327878) derivative, an aldehyde, and a nitrile are reacted to form a pyranopyrazole fused system, with the N-(4-chlorophenyl) group being part of the initial pyrazolone. nih.govdundee.ac.uk

| Heterocyclic System | Synthetic Strategy |

| Pyrano[2,3-c]pyrazole | Three-component reaction involving 1-(4-chlorophenyl)-3-methyl-5-pyrazolone |

| 1,3,5-Oxadiazine | Dehydrosulfurization of a thiourea (B124793) derivative of the parent benzamide |

Thiazolidinone-Containing Analogues

The synthesis of 4-thiazolidinone (B1220212) rings appended to the N-(4-chlorophenyl)benzamide scaffold is a key strategy for structural modification. A prevalent method for constructing the 2,3-disubstituted-1,3-thiazolidin-4-one core involves a multi-step sequence starting from an appropriate amine. For analogues of this compound, this would typically begin with 4-chloroaniline.

The general synthetic approach commences with the formation of a Schiff base (imine) through the condensation of an amine (like 4-chloroaniline) with an aldehyde (such as 3-phenoxybenzaldehyde). This intermediate is then subjected to cyclocondensation with a mercapto-acid, most commonly thioglycolic acid, to yield the desired thiazolidinone ring. The reaction is often facilitated by a dehydrating agent or a catalyst. A variety of catalysts, including ammonium (B1175870) persulfate, have been utilized for this cyclocondensation, sometimes under solvent-free conditions to enhance efficiency and environmental compatibility. luxembourg-bio.com

An alternative route involves a one-pot, three-component reaction where the amine, aldehyde, and thioglycolic acid are reacted together. This approach has been successfully employed for the synthesis of various 2,3-diaryl-1,3-thiazolidin-4-ones. Microwave-assisted synthesis has also been shown to significantly reduce reaction times for these condensations compared to conventional heating. scilit.com

Table 1: Synthesis of Thiazolidinone Analogues

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-chloroaniline, 3-phenoxybenzaldehyde (B142659) | Thioglycolic acid, ZnCl₂, DMF, reflux | 2-(3-Phenoxyphenyl)-3-(4-chlorophenyl)thiazolidin-4-one | Not Specified | organic-chemistry.org |

| Substituted aniline, benzaldehyde | Thioglycolic acid, Ammonium persulfate (10 mol%), 90°C, solvent-free | 2,3-Disubstituted-1,3-thiazolidin-4-one | 84 | luxembourg-bio.com |

Oxadiazole-Based Hybrid Structures

The incorporation of oxadiazole moieties, specifically the 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) isomers, into the this compound structure has been achieved through several synthetic pathways. These strategies often begin with 3-phenoxybenzoic acid or its derivatives.

For the synthesis of 1,3,4-oxadiazole analogues, a common precursor is 3-phenoxybenzohydrazide, which can be prepared from the corresponding ester of 3-phenoxybenzoic acid and hydrazine (B178648) hydrate. This hydrazide can then undergo cyclization with various reagents. One method involves reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized using a coupling reagent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). luxembourg-bio.com Another established method is the dehydrative cyclization of diacylhydrazines, which can be formed from the reaction of a hydrazide with an acyl chloride, using reagents such as phosphorus oxychloride. organic-chemistry.org A recently developed series of 1,3,4-oxadiazole derivatives of 3-phenoxybenzoic acid were synthesized and characterized for their potential as VEGFR-2 inhibitors. nih.gov

The synthesis of 1,2,4-oxadiazoles typically involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative. For instance, a nitrile precursor can be converted to an amidoxime by reacting with hydroxylamine, which is then cyclized with an acyl chloride or carboxylic acid to form the 1,2,4-oxadiazole ring. rjptonline.org

Table 2: Synthesis of Oxadiazole-Based Analogues

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Phenoxybenzoic acid | 1. SOCl₂, reflux; 2. Substituted benzohydrazide, pyridine, reflux; 3. POCl₃, reflux | 2-(3-Phenoxyphenyl)-5-(substituted phenyl)-1,3,4-oxadiazole | Not Specified | nih.gov |

| Aryl hydrazide, Aryl isothiocyanate | 1. MeOH, rt, 4h; 2. TBTU, DIEA, DMF, 50°C | 2-(Arylamino)-5-aryl-1,3,4-oxadiazole | 85 | luxembourg-bio.com |

Triazole and Imidazole (B134444) Scaffolds

The integration of triazole and imidazole rings into the this compound framework represents another important avenue of chemical derivatization.

For triazole-containing analogues, particularly 1,2,4-triazoles, synthetic strategies often involve the cyclization of intermediates derived from 3-phenoxybenzoic acid. For example, 3-phenoxybenzoic acid can be converted to its corresponding hydrazide, which upon reaction with an isothiocyanate, yields a thiosemicarbazide. This intermediate can then be cyclized to a mercaptotriazole. Further modifications can be made to the triazole ring. nih.govfrontiersin.org Another approach involves the reaction of an amide with a nitrile in the presence of a copper catalyst to form a 3,5-disubstituted-1,2,4-triazole. researchgate.net

The synthesis of imidazole-based analogues can be achieved through multicomponent reactions. For instance, the Van Leusen imidazole synthesis allows for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). nih.gov An adaptation of this could involve an in-situ generated imine from 3-phenoxybenzaldehyde and 4-chloroaniline. Imidazole can also act as an organocatalyst in multicomponent reactions to generate a wide variety of functionalized heterocyclic compounds. dundee.ac.uk

Table 3: Synthesis of Triazole and Imidazole Analogues

| Heterocycle | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,2,4-Triazole | 2-Phenoxybenzoic acid | 1. Thionyl chloride; 2. Aminoguanidine hydrogen carbonate; 3. NaOH | 3-(2-Phenoxyphenyl)-5-amino-4H-1,2,4-triazole | Not Specified | bohrium.com |

| 1,2,3-Triazole | 2-Propargyloxy-benzaldehyde, 4-chloroaniline, sodium azide | CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O (1:1), rt, 12h | 1-(4-Chlorophenyl)-4-((2-formylphenoxy)methyl)-1H-1,2,3-triazole | Not Specified | nih.gov |

Pyrazole-Linked Derivatives

The synthesis of pyrazole-containing analogues of this compound can be accomplished through various cyclocondensation reactions. A common method for constructing the pyrazole (B372694) ring is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

For instance, to create a pyrazole ring linked to the benzamide core, one could envision a strategy starting with a diketone derivative of 3-phenoxybenzoic acid, which would then be cyclized with 4-chlorophenylhydrazine. Alternatively, a pre-formed pyrazole with a reactive functional group can be coupled to the this compound scaffold. For example, a pyrazole carboxylic acid could be coupled with 4-chloroaniline after the formation of an amide bond with a 3-phenoxybenzoyl moiety.

The synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives has been reported, where the pyrazole core itself is constructed and then further functionalized. hakon-art.com These methods provide a foundation for creating more complex hybrid molecules.

Table 4: Synthesis of Pyrazole-Linked Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aza-aurones, Nitrilimines | 1. 1,3-dipolar cycloaddition; 2. HCl, ethanol, reflux; 3. Benzoyl chloride, triethylamine, DCM, 0°C to rt | Pyrazole-bearing benzamide moiety | Good | mdpi.com |

| 4-Chlorophenylhydrazine hydrochloride | Acrylic acid derivatives, cyclization and oxidation | 1-(4-Chlorophenyl)-3-hydroxypyrazole | 78.2 | google.com |

Other Complex Heterocyclic Fusions

Beyond the more common five-membered heterocycles, the this compound scaffold can be elaborated into more complex, fused heterocyclic systems. An example of this is the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles.

This synthesis is achieved through a three-component reaction involving an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile. nih.govnih.gov By using 3-phenoxybenzaldehyde as the aldehyde component, a direct analogue of the target compound can be synthesized. The reaction is typically catalyzed by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and proceeds in a highly efficient manner. This multicomponent approach allows for the rapid construction of complex molecular architectures from simple starting materials.

Table 5: Synthesis of a Pyrano[2,3-c]pyrazole Analogue

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

|---|

Methodological Advancements in Diversity-Oriented Synthesis for Benzamide Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of libraries of structurally diverse small molecules, which can be invaluable for the discovery of new biologically active compounds. mdpi.com The principles of DOS are highly applicable to the generation of libraries based on the N-arylbenzamide scaffold, such as that of this compound.

DOS strategies typically involve the use of branching reaction pathways, where a common intermediate can be converted into multiple, distinct molecular scaffolds. This can be achieved by varying the reaction conditions or the reagents used in a particular step. For a benzamide library, a common starting material like 3-phenoxybenzoic acid could be diversified by reacting it with a library of anilines to create appendage diversity.

Furthermore, the benzamide product itself can be a branching point for further diversification. For example, functional groups on either the phenoxybenzoyl or the chlorophenyl moiety could be used as handles for a range of chemical transformations, leading to a library of compounds with high skeletal diversity. The use of multicomponent reactions is also a hallmark of DOS, as they allow for the rapid assembly of complex molecules from simple building blocks. The synthesis of the pyrano[2,3-c]pyrazoles mentioned previously is a prime example of a multicomponent reaction that contributes to diversity generation. nih.govnih.gov

The goal of DOS is to populate chemical space with a wide range of molecular shapes and functionalities, thereby increasing the probability of discovering molecules with novel biological activities. frontiersin.org The application of these principles to the this compound core structure provides a rich platform for the discovery of new chemical entities.

Structure Activity Relationship Sar and Pharmacophore Development for N 4 Chlorophenyl 3 Phenoxybenzamide Analogues

Identification of Essential Structural Features for Biological Activity

The biological activity of N-(4-chlorophenyl)-3-phenoxybenzamide analogues is intricately linked to the specific arrangement and nature of their constituent parts. The core structure, consisting of two aromatic rings connected by a benzamide (B126) linkage, provides a fundamental framework, while the substituents on these rings play a crucial role in modulating activity.

Role of Substituents on the Aromatic Rings

The nature and position of substituents on both the N-phenyl ring (derived from aniline) and the phenoxybenzoyl ring are critical for biological efficacy. Studies on various benzamide derivatives have consistently shown that the electronic properties of these substituents significantly influence their activity.

For instance, in a series of N-phenylbenzamide analogues evaluated for antischistosomal activity, the presence of electron-withdrawing groups was found to be beneficial for potency. nih.gov Analogues with trifluoromethyl (CF₃) and nitro (NO₂) groups on the aromatic rings demonstrated enhanced activity. nih.gov Specifically, a di-para substituted analogue with a nitro group showed notable activity, underscoring the importance of substitution at the para position. nih.gov Conversely, shifting a trifluoromethyl group from the para to the meta position resulted in a loss of potency, suggesting a stringent positional requirement for certain substituents. nih.gov

In the context of antiplasmodial 2-phenoxybenzamides, the substitution on the phenoxy ring also plays a pivotal role. A 4-fluorophenoxy moiety was generally found to have an advantageous effect on activity compared to an unsubstituted phenoxy group. semanticscholar.org This highlights that even subtle changes in the electronic nature of the substituents can lead to significant differences in biological response.

Furthermore, studies on other benzamide derivatives have shown that electron-withdrawing groups on a benzene (B151609) ring can result in higher yields in certain synthetic reactions, which may indirectly facilitate the exploration of a wider range of analogues. nih.gov The interplay of substituents on both rings is complex; for example, combining meta and para substitutions on both phenyl rings has been shown to be compatible with antischistosomal potency in some amide-reversed analogues. nih.gov

Significance of the Benzamide Linkage

The benzamide linkage serves as a crucial structural element, providing a specific spatial orientation for the two aromatic rings. This linker is not merely a passive spacer but actively participates in interactions with biological targets. The amide bond's ability to form hydrogen bonds is a key feature in the biological activity of many benzamide derivatives. researchgate.net The planarity and conformational rigidity conferred by the amide group are essential for maintaining the optimal geometry for receptor binding.

The amide linker's importance is further highlighted by its prevalence in a wide array of pharmacologically active molecules, where it contributes to anti-inflammatory, analgesic, antimicrobial, and anticancer activities. researchgate.net In the context of this compound analogues, this linkage ensures the correct positioning of the substituted aromatic rings, which is fundamental for their biological effects.

Impact of Halogenation, with Specific Focus on Chlorine

Halogenation, and particularly chlorination, is a recurring theme in the SAR of N-phenylbenzamide analogues. The presence of a chlorine atom on the N-phenyl ring, as seen in the parent compound this compound, is a key feature.

In a study of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, the 4-chloro substituent on the phenyl ring was part of a molecule that exhibited very high affinity for the dopamine (B1211576) D4 receptor. nih.gov This indicates that the chloro group can contribute significantly to the binding affinity of these compounds.

Further evidence for the importance of chlorine comes from studies on other bioactive benzamides. For instance, in a series of imidazole-based N-phenylbenzamide derivatives, halogen substitutions on the phenyl ring were explored for their potential anticancer activity. researchgate.net The introduction of a chlorine atom can influence the lipophilicity and electronic properties of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein. researchgate.net

Quantitative and Qualitative Correlation of Structural Variations with Biological Responses

The relationship between the structural features of this compound analogues and their biological activity can be systematically analyzed through quantitative and qualitative methods. By examining a series of related compounds, clear trends emerge that link physicochemical properties to potency.

A study on antischistosomal N-phenylbenzamides provides a clear example of this correlation. The biological activity, measured as the half-maximal effective concentration (EC₅₀), was determined for a range of analogues with varying substituents. This allowed for a direct comparison of the impact of different functional groups on potency. nih.gov

| Compound | Substituent (Benzoyl Ring) | Substituent (Anilide Ring) | EC₅₀ (µM) against S. mansoni | cLogP |

| 32 | 3-CF₃, 4-CF₃ | 3-CF₃, 4-CF₃ | 0.28 | 6.84 |

| 34 | 4-NO₂ | 4-NO₂ | 0.81 | 4.60 |

| 38 | 4-CF₃ | 3-NO₂ | 0.22 | 5.34 |

| 33 | 3-CF₃, 4-CF₃ | 3-CF₃ | >5 | 6.84 |

| 37 | 4-CF₃ | 4-NO₂ | 0.81 | 5.34 |

This table is generated based on data from the cited research paper for illustrative purposes. nih.gov

From this data, it is evident that compounds with multiple electron-withdrawing groups, such as trifluoromethyl and nitro, exhibit potent antischistosomal activity. nih.gov For example, compound 38 , with a 4-CF₃ group on the benzoyl ring and a 3-NO₂ group on the anilide ring, showed a very low EC₅₀ value of 0.22 µM. nih.gov In contrast, compound 33 , where the para-CF₃ group in the anilide ring of a related compound is shifted to the meta position, loses its potency, with an EC₅₀ greater than 5 µM. nih.gov This demonstrates a strong qualitative and quantitative correlation between the substitution pattern and biological response.

The calculated logarithm of the partition coefficient (cLogP) also provides insight into the lipophilicity of these compounds, which is a critical factor for their pharmacokinetic properties. nih.gov While high lipophilicity can sometimes be associated with promiscuous binding and potential toxicity, a balance is necessary for effective drug action.

Predictive Modeling for Enhanced Potency and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, is a powerful tool for optimizing the potency and selectivity of this compound analogues. These computational techniques aim to build mathematical models that relate the chemical structures of compounds to their biological activities. researchgate.net

QSAR models for benzamide derivatives often reveal the importance of specific physicochemical properties. For example, a QSAR study on a series of antiulcer benzamides demonstrated that the model's predictive power was high, with a predicted correlation coefficient (r²pred) of 0.88. researchgate.net Such models can guide the design of new analogues by predicting their activity before synthesis, thereby saving time and resources.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. For a series of N(3)-phenylpyrazinones, a six-point pharmacophore model was developed that included two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. This model yielded a statistically significant 3D-QSAR model, which was then used to predict the activity of new compounds.

For this compound analogues, a hypothetical pharmacophore model would likely include:

An aromatic ring feature for the phenoxy group.

A second aromatic ring feature for the 4-chlorophenyl group.

A hydrogen bond donor (the N-H of the amide) and a hydrogen bond acceptor (the C=O of the amide).

A hydrophobic feature corresponding to the chlorine atom.

By generating and validating such models, researchers can screen virtual libraries of compounds to identify those with a high probability of being active and selective, thus accelerating the drug discovery process.

Formulation of Ligand Design Principles from Comprehensive SAR Data

Based on the extensive SAR data available for this compound and related analogues, several key ligand design principles can be formulated to guide the development of new, more potent, and selective compounds:

Strategic Placement of Electron-Withdrawing Groups: The presence of electron-withdrawing substituents on both aromatic rings is generally favorable for activity. The para position appears to be a critical location for these groups to exert their positive influence. nih.gov

Maintaining the Benzamide Core: The benzamide linker is an essential structural motif. Its integrity and the specific conformation it imparts to the molecule should be preserved. Modifications to this linker should be approached with caution, as they could disrupt crucial interactions with the biological target.

Judicious Use of Halogenation: The 4-chloro substituent on the N-phenyl ring is a key feature of many active compounds in this class. Exploring other halogen substitutions at this and other positions could be a fruitful strategy for modulating activity and physicochemical properties.

Balancing Lipophilicity: While lipophilic groups can enhance binding, excessive lipophilicity can lead to poor pharmacokinetic properties and off-target effects. Therefore, a careful balance between potency and physicochemical properties like cLogP is essential. nih.gov

Exploiting Positional Isomers: The significant drop in activity observed when a substituent is moved from the para to the meta position highlights the importance of positional isomerism. nih.gov A systematic exploration of different substitution patterns on the aromatic rings is crucial for identifying the optimal arrangement for a given biological target.

By adhering to these design principles, medicinal chemists can more effectively navigate the chemical space around the this compound scaffold to develop novel therapeutic agents with improved efficacy and safety profiles.

Computational Chemistry and in Silico Methodologies in N 4 Chlorophenyl 3 Phenoxybenzamide Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as N-(4-chlorophenyl)-3-phenoxybenzamide, might interact with a protein's binding site.

Molecular docking simulations are instrumental in predicting the binding modes and affinities of ligands with proteins of known three-dimensional structures. ijzi.net These simulations involve generating numerous possible conformations of the ligand within the protein's binding site and scoring them based on factors like intermolecular forces. ijzi.netfrontiersin.org

In the context of this compound and its analogs, docking studies have been employed to explore interactions with various protein targets. For instance, research on N-phenylbenzamide derivatives as potential protein kinase inhibitors utilized molecular docking to evaluate their binding affinities against a panel of 102 kinase receptors. scirp.org Similarly, docking studies on N-(4-fluorophenylcarbamothioyl) benzamide (B126) derivatives were conducted to assess their potential as anticancer agents by examining their interaction with CheckPointKinase-1 (CHK1). jonuns.com The goal of such studies is to identify the most stable binding pose, which is often the one with the lowest binding energy, and to understand the specific interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand-protein complex. researchgate.netscispace.com

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comnih.gov This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds.

Derivatives of this compound have been identified through virtual screening as potential inhibitors of various biological targets. For example, 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives were identified as noncovalent inhibitors of Sentrin-specific protease 1 (SENP1) through a virtual screening of a large compound library. researchgate.net In another study, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide emerged as a potent and selective dopamine (B1211576) D4 ligand from a series of synthesized compounds, showcasing the utility of screening in identifying highly active molecules. nih.gov These examples highlight how virtual screening can efficiently narrow down large chemical spaces to a manageable number of promising candidates for further experimental validation. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure of a molecule, which in turn governs its geometry, reactivity, and other properties. These methods are based on the principles of quantum mechanics.

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to optimize the molecular geometry of compounds and calculate various parameters. For benzamide derivatives, these calculations can determine bond lengths, bond angles, and dihedral angles.

For instance, in the related compound N-(4-chlorophenyl)benzamide, the dihedral angle between the benzoyl and aniline (B41778) rings was determined to be 60.76 (3)°. researchgate.net In another similar structure, N-(4-chlorophenyl)-2-hydroxybenzamide, the dihedral angle between the aromatic rings is 20.02 (6)°. nih.gov For N-(4-chlorophenyl)-4-methoxybenzamide, the dihedral angle between the benzene (B151609) rings is 59.24 (4)°. nih.gov These theoretically determined parameters can be compared with experimental data from X-ray crystallography to validate the computational models.

Table 1: Selected Theoretical Geometrical Parameters for Related Benzamide Structures

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)benzamide | Dihedral Angle (Benzoyl/Aniline Rings) | 60.76 (3)° | researchgate.net |

| N-(4-chlorophenyl)-2-hydroxybenzamide | Dihedral Angle (Aromatic Rings) | 20.02 (6)° | nih.gov |

| N-(4-chlorophenyl)-4-methoxybenzamide | Dihedral Angle (Benzene Rings) | 59.24 (4)° | nih.gov |

The electronic properties of a molecule, such as charge distribution and frontier molecular orbitals (HOMO and LUMO), are crucial for predicting its reactivity. Quantum chemical calculations can provide these details. For example, Mulliken, atomic polar tensor (APT), and natural bond orbital (NBO) charges can be calculated to understand the charge distribution within the molecule. researchgate.net The energies of the HOMO and LUMO orbitals and the resulting energy gap are important indicators of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. These calculations help in identifying the parts of the molecule that are more likely to participate in chemical reactions.

In Silico Prediction of ADMET Properties (Computational Models Only)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. In silico models offer a way to estimate these properties before a compound is synthesized, saving time and resources. nih.gov These models are typically based on Quantitative Structure-Activity Relationships (QSAR) or molecular modeling approaches. csmres.co.uk

For derivatives of this compound, various in silico tools can be used to predict their ADMET profiles. For instance, studies on N-(4-tert-butylphenylcarbamoyl)benzamide and sulfonamide derivatives have utilized in silico ADMET prediction to evaluate their drug-likeness and potential toxicity. nih.govresearchgate.net These predictions can include parameters like aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for hepatotoxicity.

Table 2: Examples of In Silico ADMET Predictions for Related Compounds

| Compound Class | Predicted Property | Finding | Reference |

|---|---|---|---|

| N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives | Toxicity | Most derivatives showed no toxicity, except for the 4-CF3-PCTB derivative which showed potential hepatotoxicity. | jonuns.com |

| N-(4-tert-butylphenylcarbamoyl)benzamide | Cytotoxicity | Predicted to have cytotoxic activity, which was later confirmed by in vitro tests. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence a compound's potency, QSAR models can be used to predict the activity of novel analogues, thereby guiding synthetic efforts toward more promising candidates.

In the context of benzamide derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities. For instance, in a study on a series of ortho-disubstituted phenoxy analogues of an α1-adrenoceptor antagonist, a classical Hansch analysis was employed to develop a QSAR model. nih.gov This model revealed a significant correlation for the α1a affinity, indicating that specific structural modifications on the phenoxy moiety are crucial for receptor binding. nih.gov A parabolic relationship was also observed between the affinity and the volume of the two ortho substituents, suggesting an optimal size for these groups to achieve maximal activity. nih.gov

While a specific QSAR model for this compound is not extensively documented in publicly available literature, the principles from related benzamide series can be extrapolated. A typical QSAR study for this compound would involve the following steps:

Data Set Compilation: A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values) would be collected.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity.

Geometric (3D): Related to the 3D structure of the molecule.

Physicochemical: Such as hydrophobicity (logP), molar refractivity (MR), and electronic parameters (e.g., Hammett constants).

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links the most relevant descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For other classes of benzamides, such as those targeting cyclooxygenase-2 (COX-2), QSAR studies have highlighted the importance of electronic properties and structural variations at specific positions for selective inhibition. nih.gov These findings underscore the utility of QSAR in understanding the nuanced structure-activity relationships within the broader benzamide family.

| QSAR Model Parameter | Description | Example Value (Hypothetical for a Benzamide Series) |

| n | Number of compounds in the training set | 30 |

| R² | Coefficient of determination (goodness of fit) | 0.85 |

| Q² (or R²cv) | Cross-validated coefficient of determination (predictive ability) | 0.70 |

| F-statistic | Statistical significance of the model | 45.6 |

| p-value | Probability of observing the results by chance | < 0.001 |

Chemoinformatics and Virtual Library Design for Novel Analogues

Chemoinformatics provides the tools and techniques to manage, analyze, and model chemical information. A key application of chemoinformatics in drug discovery is the design and analysis of virtual libraries. drugdesign.org A virtual library is a collection of molecules that can be generated in silico from a common scaffold and a set of defined building blocks. drugdesign.org This approach allows for the systematic exploration of chemical space around a lead compound like this compound.

The design of a virtual library of novel analogues of this compound would typically involve the following workflow:

Scaffold Definition: The core structure, in this case, the N-phenylbenzamide framework with the chlorophenyl and phenoxy substituents, is defined as the central scaffold.

Building Block Selection: A diverse range of chemical fragments (building blocks) that can be synthetically attached to the scaffold are selected. For this compound, this could involve variations on the chlorophenyl and phenoxy rings, such as different substitution patterns or the introduction of various functional groups.

Library Enumeration: Using computational algorithms, all possible combinations of the scaffold and building blocks are generated to create a large virtual library of potential new compounds. The size of such libraries can range from thousands to millions of molecules. acs.org

Property Filtering: The enumerated library is then filtered based on various physicochemical properties and drug-likeness criteria, such as Lipinski's Rule of Five, to remove compounds with unfavorable predicted pharmacokinetic profiles. mdpi.com

Virtual Screening: The filtered library is then subjected to virtual screening to prioritize compounds for synthesis and biological testing. This can be done using either ligand-based or structure-based approaches:

Ligand-based virtual screening: This method uses information from known active compounds to identify new molecules with similar properties.

Structure-based virtual screening: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding affinity and pose of each compound in the library to the target's active site. For instance, virtual screening of a library of 180,000 compounds led to the identification of 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives as inhibitors of a specific enzyme. researchgate.net

The ultimate goal of designing and screening a virtual library of this compound analogues is to identify a smaller, more manageable set of compounds with a high probability of possessing the desired biological activity. This rational, computation-driven approach significantly enhances the efficiency of the drug discovery process.

Emerging Research Directions and Future Perspectives for N 4 Chlorophenyl 3 Phenoxybenzamide

Identification of Novel Biological Targets and Therapeutic Pathways

The N-phenylbenzamide scaffold has proven to be a versatile backbone for the development of compounds with a wide range of therapeutic applications, including antiviral and anticancer activities. Future research on N-(4-chlorophenyl)-3-phenoxybenzamide could explore similar biological targets and pathways.

One promising area of investigation is in the field of virology. Studies on related N-phenylbenzamide derivatives have demonstrated their potential as antiviral agents. For instance, a series of novel N-phenylbenzamide derivatives were synthesized and showed activity against Enterovirus 71 (EV71) nih.govnih.gov. Another study reported on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) as a potential anti-Hepatitis B Virus (HBV) agent. This suggests that this compound could be screened for activity against a broad spectrum of viruses, and its mechanism of action at the molecular level could be a key area of future research.

In the realm of oncology, various benzamide derivatives have been investigated as anticancer agents. For example, new imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their anticancer potential against selected human cancer cell lines nih.gov. Computational studies, including molecular docking, have been employed to understand their binding affinity at the molecular level nih.gov. Research into this compound could therefore focus on its potential to inhibit cancer cell proliferation and identify the specific signaling pathways involved. A study on benzamide derivatives as selective CYP1B1 inhibitors for cancer treatment highlights another potential avenue for investigation vensel.org.

The tables below summarize the biological targets and therapeutic pathways of some studied N-phenylbenzamide derivatives, which could be considered for this compound.

Table 1: Potential Antiviral Targets and Pathways for this compound Based on Analogs

| Derivative Class | Virus | Potential Target/Pathway | Reference |

| N-phenylbenzamides | Enterovirus 71 (EV71) | Viral replication cycle | nih.govnih.gov |

| 4-(2-nitrophenoxy)benzamides | Adenovirus, HSV-1, Coxsackievirus, SARS-CoV-2 | Deubiquitinase (DUB) enzymes | researchgate.netrsc.org |

Table 2: Potential Anticancer Targets and Pathways for this compound Based on Analogs

| Derivative Class | Cancer Type | Potential Target/Pathway | Reference |

| Imidazole-based N-phenylbenzamides | Lung, Cervical, Breast | ABL1 kinase | nih.gov |

| Benzamide derivatives | Hormone-related cancers | CYP1B1 enzyme | vensel.org |

Development of Advanced Synthetic and Combinatorial Methodologies

The exploration of the therapeutic potential of this compound would be significantly accelerated by the development of advanced and efficient synthetic methodologies. Research on related N-phenylbenzamide derivatives has often involved multi-step synthesis and the creation of compound libraries to explore structure-activity relationships (SAR).

Future efforts could focus on combinatorial chemistry approaches to generate a diverse library of analogs of this compound. This would involve systematically modifying the chlorophenyl and phenoxybenzamide moieties to investigate the impact of different substituents on biological activity. For instance, one-pot three-component reactions have been successfully utilized to synthesize new imidazole-based N-phenylbenzamide derivatives in a time-efficient manner with high yields nih.gov. Similar innovative synthetic strategies could be adapted for the synthesis of this compound analogs.

Furthermore, the development of green chemistry approaches for the synthesis of these compounds would be a valuable contribution, focusing on minimizing waste, using less hazardous solvents, and improving energy efficiency.

Integration of Multi-Omics Data with Computational Predictions

The integration of multi-omics data with computational modeling represents a powerful approach to accelerate the discovery and development of new therapeutic agents. For a compound like this compound, where experimental data is scarce, in silico methods can provide valuable initial insights.

Computational tools can be employed to predict the potential biological targets of this compound based on its chemical structure. Methods like integrated structure- and system-based approach of drug-target prediction (iDTP) can identify both new and known targets by integrating structural signatures with tissue-specific expression profiles natureasia.com. Such predictions can then guide experimental validation. Furthermore, computational approaches can predict off-target interactions, which is crucial for assessing potential side effects early in the drug development process scienceopen.com.

Molecular docking studies can be performed to simulate the binding of this compound to the active sites of potential target proteins, providing insights into the molecular basis of its activity nih.govresearchgate.netrsc.org. Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of N-phenylbenzamide analogs to correlate their chemical structures with their biological activities, aiding in the design of more potent and selective compounds tandfonline.comtandfonline.com.

The analysis of multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, from cell lines or animal models treated with this compound can provide a comprehensive understanding of its mechanism of action and its effects on cellular pathways nih.govnih.govaspect-analytics.combiorxiv.org. This data can be used to identify biomarkers of drug response and to generate hypotheses for further investigation.

Table 3: Computational Approaches for Investigating this compound

| Computational Method | Application | Potential Outcome | Reference |

| Target Prediction (e.g., iDTP) | Identification of potential biological targets | Prioritization of targets for experimental validation | natureasia.com |

| Molecular Docking | Simulation of ligand-protein binding | Understanding of binding modes and structure-activity relationships | nih.govresearchgate.netrsc.org |

| QSAR Modeling | Correlation of chemical structure with biological activity | Design of more potent and selective analogs | tandfonline.comtandfonline.com |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicological properties | Early identification of potential liabilities | researchgate.net |

| Multi-Omics Data Analysis | Comprehensive analysis of cellular responses to the compound | Elucidation of mechanism of action and identification of biomarkers | nih.govnih.govaspect-analytics.combiorxiv.org |

Design of Next-Generation Preclinical Models for Efficacy Assessment

To robustly evaluate the therapeutic potential of this compound, the use of advanced and clinically relevant preclinical models is essential nih.govijpsr.com. Traditional 2D cell culture and animal models have limitations in predicting clinical outcomes semanticscholar.org.

For anticancer evaluation, next-generation preclinical models such as 3D cancer models (spheroids, organoids, and tumoroids) and patient-derived xenografts (PDXs) offer a more accurate representation of the tumor microenvironment and inter-patient heterogeneity nih.govmdpi.com. These models can be used to assess the efficacy of this compound in a more physiologically relevant context and to identify patient populations that are most likely to respond to treatment nih.gov. Genetically engineered mouse models (GEMMs) that recapitulate specific aspects of human cancers can also be valuable tools for target validation and efficacy testing nih.gov.

For antiviral research, preclinical evaluation would involve in vitro assays using relevant cell lines infected with specific viruses nih.govnih.govresearchgate.net. Promising compounds would then be tested in appropriate animal models of viral infection to assess their in vivo efficacy.

Furthermore, the development of humanized mouse models, in which mice are engrafted with human immune cells, can provide a more accurate platform for evaluating the immunomodulatory effects of kinase inhibitors and other targeted therapies nih.govresearchgate.net.

Table 4: Advanced Preclinical Models for Efficacy Assessment

| Model Type | Application Area | Key Advantages | Reference |

| 3D Cancer Models (Spheroids, Organoids) | Oncology | Better recapitulation of tumor microenvironment and cell-cell interactions | mdpi.com |

| Patient-Derived Xenografts (PDXs) | Oncology | Preservation of tumor heterogeneity and prediction of clinical response | nih.gov |

| Genetically Engineered Mouse Models (GEMMs) | Oncology | Modeling of specific genetic alterations found in human cancers | nih.gov |

| Humanized Mouse Models | Oncology, Immunology | Evaluation of immunomodulatory effects of drugs | nih.gov |

| In vivo viral infection models | Virology | Assessment of antiviral efficacy in a living organism | nih.govnih.govresearchgate.net |

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-3-phenoxybenzamide, and how are coupling reagents optimized?

The synthesis typically involves coupling 3-phenoxybenzoic acid derivatives with 4-chloroaniline. A common method employs carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) to minimize side reactions and improve amide bond formation efficiency . For nitro-substituted analogs, reactions with 4-nitrobenzoyl chloride and substituted anilines under controlled stoichiometry yield high-purity products, as confirmed by NMR and mass spectrometry . Key optimization parameters include reagent ratios, temperature, and solvent polarity.

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

Basic characterization relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns and confirm amide bond formation .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .

- UV-Vis Spectroscopy : Used to study electronic transitions, particularly for fluorophores or charge-transfer complexes .

- Elemental Analysis : Ensures stoichiometric purity of crystalline derivatives .

Q. How can researchers evaluate the biological activity of this compound in antimicrobial assays?

Standard protocols include:

- Broth Microdilution : Measures minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., E. coli, C. albicans) .

- Agar Diffusion : Assesses zone-of-inhibition for preliminary activity screening .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., chlorine position, phenoxy groups) to correlate structural changes with efficacy .

Advanced Research Questions

Q. How do crystallographic studies resolve the supramolecular interactions of this compound derivatives?

Single-crystal X-ray diffraction reveals:

- Hydrogen Bonding : N–H···O and C–H···Cl interactions stabilize crystal packing .

- Polymorphism : Solvent choice (e.g., cyclohexane) influences hemisolvate formation, altering lattice parameters .

- Torsional Angles : Dihedral angles between aromatic rings affect molecular planarity and π-π stacking . Advanced refinement software (e.g., SHELX) and high-resolution data (R factor < 0.04) are critical .

Q. What computational strategies predict the reactivity and adsorption properties of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulates adsorption on surfaces (e.g., silica) to study interfacial behavior .

- Docking Studies : Models interactions with biological targets (e.g., penicillin-binding proteins) to rationalize antimicrobial mechanisms .

Q. How can researchers address contradictions in synthetic yields reported across studies?

Contradictions often arise from:

- Reagent Purity : Impurities in starting materials (e.g., 4-chloroaniline) reduce yields .

- Temperature Gradients : Suboptimal cooling during coupling (-50°C vs. 0°C) impacts reaction kinetics .

- Workup Protocols : Incomplete precipitation or column chromatography can skew isolated yields. Systematic reproducibility studies with controlled variables are recommended .

Q. What advanced modifications enhance the compound’s metabolic stability for medicinal applications?

- Trifluoromethyl Substitution : Increases lipophilicity and resistance to oxidative metabolism .

- Pro-drug Strategies : Esterification of the amide group improves bioavailability, with in vivo hydrolysis releasing the active form .

- Isotopic Labeling : ¹⁴C or ³H tags enable pharmacokinetic tracking in animal models .

Methodological Guidelines

- Synthesis Optimization : Use Schlenk lines for moisture-sensitive reactions and monitor by TLC .

- Crystallization : Slow evaporation from DMSO/cyclohexane mixtures enhances crystal quality for XRD .

- Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.